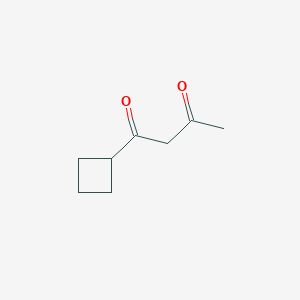

1-Cyclobutylbutane-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclobutylbutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-6(9)5-8(10)7-3-2-4-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRKQPSKAPDZLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717238 | |

| Record name | 1-Cyclobutylbutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020732-20-0 | |

| Record name | 1-Cyclobutylbutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Cyclobutylbutane-1,3-dione

Abstract: This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 1-Cyclobutylbutane-1,3-dione, a valuable β-diketone intermediate. β-Diketones are crucial structural motifs in organic chemistry, serving as versatile building blocks in the synthesis of pharmaceuticals and as ligands in coordination chemistry.[1][2] This document delineates a robust synthetic protocol via a mixed Claisen condensation, offering insights into the mechanistic rationale and critical process parameters. Furthermore, it establishes a thorough characterization framework employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A central focus is placed on the inherent keto-enol tautomerism, a defining characteristic of β-dicarbonyl compounds that dictates their reactivity and spectroscopic properties.[3][4] This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and analysis of this and similar β-diketone structures.

Introduction: The Significance of β-Diketones

β-Diketones, or 1,3-diones, are organic compounds characterized by two carbonyl groups separated by a single methylene carbon. This unique arrangement confers a rich and versatile chemistry, making them indispensable in modern synthesis.[5] Their utility stems primarily from the acidity of the α-protons on the central methylene group and their existence as a dynamic equilibrium between two tautomeric forms: the diketo form and a highly stabilized enol form.[4][6]

The enol tautomer is often favored due to the formation of a conjugated system and a strong intramolecular hydrogen bond, which creates a stable six-membered ring.[7][8] This equilibrium is a fundamental concept that influences the compound's physical properties and reactivity.[4] this compound, the subject of this guide, incorporates a cyclobutane moiety, a strained ring system that is increasingly utilized in medicinal chemistry to enhance molecular rigidity and metabolic stability.[9] A thorough understanding of its synthesis and a definitive analytical characterization are therefore paramount for its effective application in research and development.

Synthetic Strategy: Mixed Claisen Condensation

The most classical and reliable method for the synthesis of 1,3-diketones is the Claisen condensation.[5][10] This reaction facilitates the formation of a carbon-carbon bond by acylating a ketone enolate with an ester.[11] For the synthesis of this compound, a mixed (or crossed) Claisen condensation between cyclobutyl methyl ketone and an acetate ester is the most direct and efficient approach.[12][13]

Mechanistic Rationale

The reaction is catalyzed by a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), which is required in stoichiometric amounts.[10][13] The causality behind this requirement is a key aspect of the reaction's success. The overall process can be understood through three primary steps:

-

Enolate Formation: The base abstracts an acidic α-proton from cyclobutyl methyl ketone to form a resonance-stabilized enolate anion. This enolate serves as the key nucleophile in the reaction.

-

Nucleophilic Acyl Substitution: The enolate attacks the electrophilic carbonyl carbon of the ester (e.g., ethyl acetate). This addition is followed by the elimination of the alkoxy leaving group (ethoxide), forming the β-diketone.[12]

-

Deprotonation Drive: The newly formed this compound is significantly more acidic than the starting ketone. The base present in the reaction mixture immediately deprotonates it to form a highly stable, resonance-delocalized enolate. This final, essentially irreversible deprotonation thermodynamically drives the entire reaction equilibrium toward the product.[10] An acidic workup is then required in the final step to neutralize the enolate and isolate the β-diketone product.

Synthesis and Purification Workflow

The following diagram outlines the logical flow of the synthesis, from starting materials to the final, characterized product.

Caption: Overall workflow from reagents to purified product.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system. Successful synthesis and subsequent characterization confirming the product structure validate the procedure.

Reagents and Materials:

-

Cyclobutyl methyl ketone (1.0 eq)

-

Ethyl acetate (3.0 eq, serves as reagent and solvent)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, condenser, addition funnel, magnetic stirrer

Procedure:

-

Preparation: Under an inert atmosphere (N₂ or Ar), wash the sodium hydride dispersion with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes and dry the NaH under vacuum. Suspend the washed NaH in anhydrous THF in a three-necked flask equipped with a condenser and an addition funnel.

-

Enolate Formation: Cool the NaH suspension to 0 °C in an ice bath. Add a solution of cyclobutyl methyl ketone in anhydrous THF dropwise via the addition funnel over 30 minutes. Allow the mixture to stir at 0 °C for 1 hour after the addition is complete.

-

Acylation: Add ethyl acetate to the addition funnel and add it dropwise to the reaction mixture at 0 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature, then gently reflux for 3-4 hours. Monitor the reaction progress by TLC.

-

Workup: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 1 M HCl until the mixture is acidic (pH ~2-3).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear liquid.

Structural Characterization and Analysis

The definitive identification of this compound relies on a combination of spectroscopic techniques. A crucial aspect of the analysis is the understanding and identification of its keto-enol tautomerism.

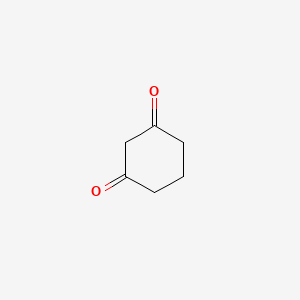

The Keto-Enol Equilibrium

In solution, this compound exists as an equilibrium mixture of the diketo form and the more stable Z-enol form. The enol form is stabilized by a strong intramolecular hydrogen bond and an extended conjugated π-system.[8][14] The equilibrium is slow on the NMR timescale, allowing for the observation of distinct signals for both species.[3][4]

Caption: Equilibrium between the diketo and enol tautomers.

Spectroscopic Data Interpretation

| Technique | Expected Observations and Rationale |

| ¹H NMR | Diketo Form: A sharp singlet for the central methylene (–CO–CH₂ –CO–) protons is expected around δ 3.5-4.0 ppm.[3] Enol Form: A singlet for the vinylic proton (–C(OH )=CH –) will appear around δ 5.5-6.0 ppm. A highly characteristic, broad singlet for the enolic hydroxyl proton (–OH ) will be observed far downfield, typically between δ 15.0-16.5 ppm, due to strong intramolecular hydrogen bonding.[3][15] Signals for the cyclobutyl and methyl protons will appear in the aliphatic region, with potentially different shifts for each tautomer. |

| ¹³C NMR | Diketo Form: Two distinct carbonyl carbon signals are expected in the range of δ 200-210 ppm. The central methylene carbon will appear around δ 50-60 ppm. Enol Form: Two carbonyl-like carbons will be observed, one for the ketone (δ ~190-200 ppm) and one for the enol carbon attached to the hydroxyl group (δ ~180-190 ppm). A vinylic carbon signal will be present around δ 95-100 ppm.[15] |

| IR Spec. | Diketo Form: A strong, sharp absorption band corresponding to the C=O stretch will be observed in the range of 1700–1730 cm⁻¹.[3] Enol Form: The C=O stretching frequency is lowered due to conjugation and hydrogen bonding, appearing as a strong, broader band between 1580–1640 cm⁻¹.[3][7] A broad O–H stretch from the enol may also be visible from 2500–3200 cm⁻¹. The relative intensity of these C=O bands can provide a qualitative measure of the tautomeric equilibrium.[7] |

| MS (EI) | The mass spectrum will show a molecular ion peak (M⁺) at m/z = 140, corresponding to the molecular formula C₈H₁₂O₂.[16] Key fragmentation patterns would likely include the loss of a methyl group (m/z = 125) and an acetyl group (m/z = 97), as well as fragmentation of the cyclobutyl ring. |

Protocols for Characterization

-

NMR Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Transfer the solution to an NMR tube. The choice of solvent can influence the keto-enol equilibrium position.[17][18]

-

IR Spectroscopy: Acquire the spectrum on a neat sample using a KBr plate or Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Mass Spectrometry: Introduce the sample via direct infusion or a GC-MS interface into the mass spectrometer. Acquire data in electron ionization (EI) mode to observe fragmentation patterns and confirm the molecular weight.

Data Summary

The following table summarizes the key physical and identifying properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₂ | [19][20] |

| Molecular Weight | 140.18 g/mol | [16][19] |

| CAS Number | 1020732-20-0 | [19][20] |

| Appearance | Solid / Oil | [19] |

| Boiling Point (Predicted) | 220.0 ± 13.0 °C | [21] |

| Density (Predicted) | 1.059 ± 0.06 g/cm³ | [21] |

| ¹H NMR (CDCl₃, enol) | δ ~15-16 (s, 1H, OH), δ ~5.6 (s, 1H, =CH), δ ~2.1 (s, 3H, CH₃) | [3][15] |

| IR (neat, cm⁻¹) | ~1720 (C=O, keto), ~1600 (C=O, enol, conjugated) | [3][7] |

Conclusion

This guide has detailed a reliable and well-established synthetic route for this compound using the Claisen condensation. The causality behind the reaction mechanism and the importance of stoichiometric base have been explained to provide a deeper understanding for process optimization. Furthermore, a multi-technique approach to characterization has been presented, emphasizing the critical role of keto-enol tautomerism in the interpretation of spectroscopic data. The protocols and data provided herein serve as a robust foundation for scientists and researchers to synthesize, purify, and definitively identify this versatile chemical intermediate, enabling its confident use in drug discovery and advanced organic synthesis.

References

- Mixed Claisen Condensations | Organic Chemistry Class Notes - Fiveable. (URL: )

-

Structural Studies of β-Diketones and Their Implications on Biological Effects - MDPI. (URL: [Link])

-

Synthesis of 1,3-diketones - Organic Chemistry Portal. (URL: [Link])

-

Recent Developments in the Synthesis of β-Diketones - PMC - PubMed Central - NIH. (URL: [Link])

-

Claisen condensation - Wikipedia. (URL: [Link])

-

NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. (URL: [Link])

-

The Infrared Spectra of Some metal Chelates of β-Diketones - ACS Publications. (URL: [Link])

-

Ch21: Acylation of ketones - University of Calgary. (URL: [Link])

-

Synthesis of 1,3-diketones through classical Claisen condensation - ResearchGate. (URL: [Link])

-

Multidimensional Studies on Ketone-Enol Tautomerism of 1,3-Diketones By 1 H NMR. (URL: [Link])

-

This compound | C8H12O2 | CID 55273563 - PubChem. (URL: [Link])

-

Claisen Condensation - Organic Chemistry Portal. (URL: [Link])

-

Ketone infrared spectra - Chemistry. (URL: [Link])

-

β-Diketones. II. Ultraviolet and Infrared Spectra of Some 2-Aroylcyclohexanones1,2 | Journal of the American Chemical Society. (URL: [Link])

-

1,3-Cyclobutanedione - Wikipedia. (URL: [Link])

-

Synthesis and Characterization of Bis –Β Diketones and Its Metal Complexes - ijrbat. (URL: [Link]_ Dhanashri.pdf)

-

Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR | Journal of Chemical Education - ACS Publications. (URL: [Link])

-

Synthesis, characterization and biological assessment of Ni (II) complexes of β-Diketones. (URL: [Link])

-

Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity - Scholars Research Library. (URL: [Link])

-

What is the predominant enol tautomer of 1-phenylbutane-1,3-dione? - Chemistry Stack Exchange. (URL: [Link])

-

Acylation of ketone silyl enol ethers with acid chlorides. Synthesis of 1,3-diketones | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

(PDF) 1,3-Diketones. Synthesis and properties - ResearchGate. (URL: [Link])

-

The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes - Organic Reactions. (URL: [Link])

-

1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations - PubMed. (URL: [Link])

-

Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes - Oriental Journal of Chemistry. (URL: [Link])

-

Supporting Information Facile Access to 1,3-Diketones by Gold(I)-Catalyzed Regioselective Hydration of Ynones. (URL: [Link])

-

β-diketones compounds exist mainly in 2 forms in equilibrium as we see on schema. (URL: [Link])

-

This compound | CAS#:1020732-20-0 | Chemsrc. (URL: [Link])

-

Synthesis of 1-cyclopropyl-1,3-butanedione - PrepChem.com. (URL: [Link])

-

This compound - MySkinRecipes. (URL: [Link])

-

1,3-Cyclobutanedione, 2,2,4,4-tetramethyl- - the NIST WebBook. (URL: [Link])

-

¹H NMR reaction monitoring of 1 and 2 with 1,3‐TMXDI. An NMR tube with... - ResearchGate. (URL: [Link])

-

13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0041792) - Human Metabolome Database. (URL: [Link])

-

Cyclobutane, butyl- - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

1,3-Di(cyclobutyl)cyclobutane | C12H20 | CID 102575333 - PubChem. (URL: [Link])

-

Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid - Semantic Scholar. (URL: [Link])

-

Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - PMC. (URL: [Link])

Sources

- 1. ijrbat.in [ijrbat.in]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 8. rsc.org [rsc.org]

- 9. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Claisen condensation - Wikipedia [en.wikipedia.org]

- 11. organicreactions.org [organicreactions.org]

- 12. fiveable.me [fiveable.me]

- 13. Claisen Condensation [organic-chemistry.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. rsc.org [rsc.org]

- 16. This compound | C8H12O2 | CID 55273563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. This compound 1020732-20-0 [sigmaaldrich.com]

- 20. chemscene.com [chemscene.com]

- 21. This compound [myskinrecipes.com]

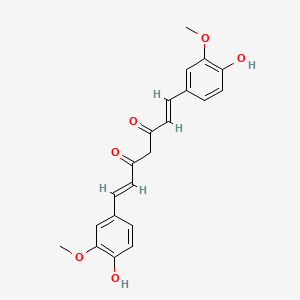

An In-Depth Technical Guide to 1-Cyclobutylbutane-1,3-dione: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclobutylbutane-1,3-dione, a fascinating β-dicarbonyl compound, holds significant potential in the realms of organic synthesis and medicinal chemistry. Its unique structural motif, featuring a cyclobutane ring appended to a butane-1,3-dione backbone, offers a compelling scaffold for the development of novel molecular architectures. The presence of the strained cyclobutane ring can impart distinct physicochemical properties, influencing factors such as metabolic stability and conformational rigidity, which are of paramount importance in drug design.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential applications in drug discovery and development.

Physicochemical Properties

While extensive experimental data for this compound is not widely available in the public domain, its key physicochemical properties can be predicted based on its structure and data from analogous compounds. It is known to be a solid at room temperature.[3]

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₂ | [3][4] |

| Molecular Weight | 140.18 g/mol | [3][4] |

| CAS Number | 1020732-20-0 | [3][4] |

| Appearance | Solid | [3] |

| Boiling Point (Predicted) | 220.0 ± 13.0 °C | [3] |

| Density (Predicted) | 1.059 ± 0.06 g/cm³ | [3] |

| Melting Point | Not experimentally determined | |

| Solubility | Expected to be soluble in common organic solvents like chloroform, ethyl acetate, and methanol; sparingly soluble in water.[5] |

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the presence of the β-dicarbonyl moiety, which gives rise to several key characteristics:

Keto-Enol Tautomerism

A fundamental property of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers.[6] This equilibrium is influenced by factors such as the solvent and temperature.[7] The enol form is stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system.

Caption: Keto-enol tautomerism in this compound.

The keto-enol equilibrium can be readily studied by ¹H NMR spectroscopy, where distinct signals for the protons of each tautomer can be observed and quantified.[4]

Acidity of the α-Protons

The methylene protons situated between the two carbonyl groups (the α-protons) are significantly acidic due to the resonance stabilization of the resulting enolate anion. This acidity allows for a rich variety of chemical transformations.

Reactivity at the Carbonyl Groups

The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to many of the synthetic applications of β-diketones.

Reactivity of the Enolate

The enolate anion, readily formed by deprotonation of the α-carbon, is a potent nucleophile. It can participate in a wide range of C-C bond-forming reactions, including alkylation and acylation.

Synthesis of this compound

The most common and efficient method for the synthesis of 1,3-diketones is the Claisen condensation.[8] This reaction involves the condensation of a ketone with an ester in the presence of a strong base. For this compound, the synthesis proceeds via the Claisen condensation of cyclobutyl methyl ketone with ethyl acetate.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Claisen Condensation

Causality Behind Experimental Choices: The choice of a strong base like sodium ethoxide is crucial to deprotonate the α-carbon of the cyclobutyl methyl ketone, initiating the condensation. Ethyl acetate serves as the acylating agent. The reaction is typically performed in a non-protic solvent like diethyl ether to prevent quenching of the base and the enolate intermediate. An acidic workup is necessary to protonate the resulting enolate and yield the final β-diketone.

Step-by-Step Methodology:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled. The entire apparatus is flushed with an inert gas (e.g., nitrogen or argon).

-

Addition of Base and Ketone: Sodium ethoxide (1.1 equivalents) is suspended in anhydrous diethyl ether. Cyclobutyl methyl ketone (1.0 equivalent) is then added to the suspension.

-

Addition of Ester: Ethyl acetate (1.5 equivalents) is added dropwise to the stirred suspension at room temperature. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is cooled in an ice bath and slowly acidified with dilute hydrochloric acid (e.g., 1 M HCl) until the pH is acidic. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Analytical Characterization

Due to the lack of publicly available experimental spectra for this compound, the following sections describe the expected spectroscopic features based on its chemical structure and data from analogous β-diketones and cyclobutane-containing compounds.[6][9]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for both the keto and enol tautomers, allowing for the determination of their relative ratio in a given solvent.

-

Enol Tautomer:

-

A sharp singlet in the downfield region (δ 15-17 ppm) corresponding to the enolic hydroxyl proton, which is deshielded due to intramolecular hydrogen bonding.[6]

-

A singlet around δ 5.0-6.0 ppm for the vinylic proton (=CH-).[6]

-

A singlet for the methyl protons adjacent to the carbonyl group.

-

Multiplets for the protons of the cyclobutane ring.

-

-

Keto Tautomer:

-

A singlet around δ 3.5-4.0 ppm for the methylene protons between the two carbonyl groups (-CH₂-).[6]

-

A singlet for the methyl protons.

-

Multiplets for the cyclobutane ring protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will also show separate signals for the two tautomers.

-

Keto Tautomer: Two distinct signals for the carbonyl carbons in the range of δ 200-210 ppm.[10]

-

Enol Tautomer: Signals for the carbonyl carbon and the enolic carbons (C=C-OH). The carbonyl carbon will be shifted slightly upfield compared to the keto form.

-

Signals for the methyl and cyclobutane carbons will also be present in their respective characteristic regions.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

-

Keto Tautomer: A strong absorption band in the region of 1700-1730 cm⁻¹ corresponding to the C=O stretching of the ketone groups.[11]

-

Enol Tautomer: A broad absorption band in the region of 2500-3200 cm⁻¹ due to the hydrogen-bonded O-H stretch. A strong C=O stretching band at a lower frequency (around 1600-1640 cm⁻¹) due to conjugation and hydrogen bonding. A C=C stretching band around 1580-1620 cm⁻¹.[11]

-

C-H stretching and bending vibrations for the alkyl and cyclobutyl groups will also be observed.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 140. The fragmentation pattern is expected to be complex due to the presence of two carbonyl groups and the cyclobutane ring. Common fragmentation pathways for β-diketones include α-cleavage and McLafferty rearrangement.[9]

Caption: Analytical workflow for the characterization of this compound.

Applications in Drug Discovery and Development

The cyclobutane motif is increasingly recognized as a valuable component in medicinal chemistry.[1] Its incorporation into drug candidates can lead to improved pharmacological properties, including:

-

Metabolic Stability: The cyclobutane ring can block sites of metabolism, leading to a longer half-life of the drug.[1]

-

Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a specific conformation that is optimal for binding to its biological target, thereby increasing potency and selectivity.[2]

-

Improved Physicochemical Properties: The three-dimensional nature of the cyclobutane ring can disrupt planarity and improve solubility.[1]

This compound, as a versatile building block, can be used to synthesize a variety of heterocyclic compounds and other complex molecules with potential therapeutic applications. The β-diketone functionality serves as a handle for further chemical modifications, allowing for the exploration of a wide chemical space in the search for new drug leads.[12]

Safety and Handling

This compound is classified as acutely toxic if swallowed.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area or in a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

-

Willems, S., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7039. [Link]

-

Wikipedia. (2023). 1,3-Cyclobutanedione. Retrieved from [Link]

-

Nanalysis. (2022). β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. Retrieved from [Link]

-

Sergeiko, A., Poroikov, V. V., & Hanuš, L. O. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26–37. [Link]

-

Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. New Journal of Chemistry, 37(11), 3547-3556. [Link]

-

MDPI. (2023). Tautomerism of β-Diketones and β-Thioxoketones. International Journal of Molecular Sciences, 24(3), 2685. [Link]

-

MDPI. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(21), 6433. [Link]

-

MDPI. (2021). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. Pharmaceutics, 13(12), 2095. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Masur, M., Grützmacher, H. F., Münster, H., & Budzikiewicz, H. (1987). Mass spectrometric fragmentation of the tautomers of 1,3-diketones. A gas chromatographic/mass spectrometric study. Organic Mass Spectrometry, 22(8), 493-500. [Link]

-

MDPI. (2022). Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors. Molecules, 27(19), 6543. [Link]

-

ACS Publications. (1966). Studies in Mass Spectrometry. IX. Mass Spectra of β-Diketones. The Journal of Organic Chemistry, 31(10), 3438-3440. [Link]

-

Taylor & Francis Online. (1976). 13C NMR Spectra and Isomerism of β-Alkoxy Enones. Organic Magnetic Resonance, 8(12), 648-650. [Link]

-

ResearchGate. (2023). Diketone NMR spectral data. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Ketone infrared spectra. Retrieved from [Link]

-

NIH. (2017). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Organic Letters, 19(14), 3743–3746. [Link]

-

ResearchGate. (2021). β-Diketones as Scaffolds for Anticancer Drug Design - From Organic Building Blocks to Natural Products and Metallodrug Components. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. hmdb.ca [hmdb.ca]

- 3. This compound | CAS#:1020732-20-0 | Chemsrc [chemsrc.com]

- 4. ias.ac.in [ias.ac.in]

- 5. chembk.com [chembk.com]

- 6. This compound | C8H12O2 | CID 55273563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. 21573-10-4 CAS MSDS (1-Cyclopropyl-1,3-butanedione) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. 1,3-Cyclobutanedione - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 1-Cyclobutylbutane-1,3-dione: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1-cyclobutylbutane-1,3-dione, a β-diketone of interest in synthetic chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field who require a comprehensive understanding of the structural elucidation of this molecule using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction

This compound, with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol , is a fascinating molecule that combines a reactive β-diketone functional group with a strained cyclobutyl ring.[1][2][3] The spectroscopic characterization of this compound is crucial for confirming its identity, purity, and for understanding its chemical behavior. A key feature of β-diketones is their existence as a mixture of keto and enol tautomers in solution, a phenomenon that profoundly influences their spectroscopic signatures.[4][5] This guide will delve into the theoretical underpinnings and practical aspects of acquiring and interpreting the NMR, IR, and MS spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[4] For this compound, both ¹H and ¹³C NMR will provide detailed information about the carbon-hydrogen framework and the presence of tautomers.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be complex due to the presence of both the keto and enol forms. The equilibrium between these tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.[4]

Expected Chemical Shifts for this compound (Keto-Enol Tautomers)

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Enol Form | |||

| Enolic OH | 15.0 - 17.0 | broad singlet | Highly deshielded due to intramolecular hydrogen bonding. |

| Vinylic CH | 5.0 - 6.0 | singlet | Proton on the carbon-carbon double bond. |

| Methine CH (cyclobutyl) | 2.5 - 3.5 | multiplet | Adjacent to the carbonyl group. |

| Methylene CH₂ (cyclobutyl) | 1.8 - 2.5 | multiplet | Protons of the cyclobutyl ring. |

| Methyl CH₃ | 2.0 - 2.3 | singlet | Attached to the carbonyl group. |

| Keto Form | |||

| Methylene CH₂ (between C=O) | 3.5 - 4.0 | singlet | Acidic protons flanked by two carbonyls. |

| Methine CH (cyclobutyl) | 2.8 - 3.8 | multiplet | Adjacent to the carbonyl group. |

| Methylene CH₂ (cyclobutyl) | 1.8 - 2.5 | multiplet | Protons of the cyclobutyl ring. |

| Methyl CH₃ | 2.1 - 2.4 | singlet | Attached to the carbonyl group. |

Note: The exact chemical shifts and the ratio of keto to enol forms will be solvent-dependent.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will further confirm the presence of both tautomers and provide a carbon count. Proton-decoupled ¹³C NMR spectra are typically acquired to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[6]

Expected Chemical Shifts for this compound (Keto-Enol Tautomers)

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Enol Form | ||

| Carbonyl C=O | 180 - 200 | Carbonyl group involved in conjugation and H-bonding. |

| Vinylic C=C | 160 - 180 | Olefinic carbon of the enol. |

| Vinylic C-OH | 90 - 100 | Olefinic carbon attached to the hydroxyl group. |

| Methine CH (cyclobutyl) | 40 - 60 | Adjacent to the carbonyl group. |

| Methylene CH₂ (cyclobutyl) | 20 - 35 | Carbons of the cyclobutyl ring. |

| Methyl CH₃ | 20 - 30 | Attached to the carbonyl group. |

| Keto Form | ||

| Carbonyl C=O | 200 - 220 | Ketonic carbonyl carbons.[7] |

| Methylene CH₂ (between C=O) | 50 - 60 | Methylene carbon between two carbonyls. |

| Methine CH (cyclobutyl) | 45 - 65 | Adjacent to the carbonyl group. |

| Methylene CH₂ (cyclobutyl) | 20 - 35 | Carbons of the cyclobutyl ring. |

| Methyl CH₃ | 25 - 35 | Attached to the carbonyl group. |

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for IR data acquisition and analysis.

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Background Spectrum: Record a background spectrum of the empty sample compartment (for thin film) or a pure KBr pellet. This will be subtracted from the sample spectrum to remove atmospheric and instrumental absorptions.

-

Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, electron ionization (EI) is a common technique that will induce fragmentation.

Expected Fragmentation Pattern in the Mass Spectrum of this compound

The molecular ion peak (M⁺) is expected at m/z = 140. Common fragmentation pathways for β-diketones involve α-cleavage and McLafferty rearrangements. [8][9] Table of Expected Fragment Ions

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 140 | [C₈H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 125 | [M - CH₃]⁺ | Loss of a methyl radical |

| 97 | [M - CH₃CO]⁺ | Loss of an acetyl radical |

| 83 | [C₅H₇O]⁺ | Cleavage of the bond between the carbonyl and cyclobutyl ring |

| 69 | [C₄H₅O]⁺ | McLafferty rearrangement involving the cyclobutyl ring |

| 55 | [C₄H₇]⁺ | Cyclobutyl cation |

| 43 | [CH₃CO]⁺ | Acetyl cation (often a base peak for acetyl-containing compounds) |

Proposed Fragmentation Pathway

Caption: Proposed mass spectral fragmentation of this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: Workflow for mass spectrometry data acquisition.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and amplify the signal.

-

Data System: The data system records the abundance of each ion at a specific m/z, generating the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating data from ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for its structural confirmation. The interpretation of these spectra is critically informed by the principles of keto-enol tautomerism, which is a hallmark of β-dicarbonyl compounds. This guide serves as a valuable resource for researchers, enabling them to confidently acquire and interpret the spectroscopic data for this and related molecules, thereby facilitating advancements in chemical synthesis and drug discovery.

References

-

Structural Studies of β-Diketones and Their Implications on Biological Effects. (n.d.). MDPI. Retrieved from [Link]

-

Ketone infrared spectra. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

Campbell, R. D., & Gilow, H. M. (1960). β-Diketones. II. Ultraviolet and Infrared Spectra of Some 2-Aroylcyclohexanones. Journal of the American Chemical Society, 82(9), 2389–2393. [Link]

-

Dryden, R. P., & Winston, A. (1958). The Infrared Spectra of Some metal Chelates of β-Diketones. The Journal of Physical Chemistry, 62(5), 635–637. [Link]

-

Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. (1995). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 107(1), 43-49. Retrieved from [Link]

-

β-diketones compounds exist mainly in 2 forms in equilibrium as we see on schema. (n.d.). Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Spectral Database for Organic Compounds. (n.d.). Bioregistry. Retrieved from [Link]

-

Spectral Database for Organic Compounds. (n.d.). Wikipedia. Retrieved from [Link]

-

13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0041792). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Bowie, J. H., Williams, D. H., Lawesson, S.-O., & Schroll, G. (1966). Studies in Mass Spectrometry. IX.1 Mass Spectra of β-Diketones. The Journal of Organic Chemistry, 31(6), 1792–1797. [Link]

-

Spectral Database for Organic Compounds, SDBS. (n.d.). UW-Madison Libraries. Retrieved from [Link]

-

Spectral Database for Organic Compounds. (n.d.). re3data.org. Retrieved from [Link]

-

Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. (2008). The Journal of Organic Chemistry, 73(11), 4117–4124. [Link]

-

Infrared spectrum of cyclobutane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Interpreting C-13 NMR spectra. (n.d.). Chemguide. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

H-1 proton nmr spectrum of cyclobutane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Sample IR spectra. (n.d.). University of Calgary. Retrieved from [Link]

-

Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. (2008). PubMed. Retrieved from [Link]

-

1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031543). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0251369). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

1,3-Cyclobutanedione. (n.d.). Wikipedia. Retrieved from [Link]

-

1,3-Cyclobutanedione, 2,2,4,4-tetramethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Carbon-13 NMR. (n.d.). Pharmacy 180. Retrieved from [Link]

-

1,1-Di(cyclobutyl)cyclobutane. (n.d.). PubChem. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

DFT conformation and IR spectra of 1,1-dicarboxycyclobutane. (2014). ResearchGate. Retrieved from [Link]

-

19.5: Carbon-13 NMR. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

The Mass Spectra Analysis for α-Ionone and β-Ionone. (n.d.). Arab American University Digital Repository. Retrieved from [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

-

13.13 Uses of 13C NMR Spectroscopy. (n.d.). NC State University Libraries. Retrieved from [Link]

-

Cyclobutane, butyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. (2022). PubMed Central. Retrieved from [Link]

-

Synthesis and Characterization of an All-Germanium Analogue of Cyclobutane-1,3-diyl. (2024). PubMed. Retrieved from [Link]

-

Synthesis and structural characterisation of a novel 2,3-distibene-1,4-dione complex, [Pt(PEt3)2{η2-ButC(O)Sb [[double bond, length half m-dash]] SbC(O)But}]. (2001). Chemical Communications, (11), 941–942. [Link]

-

(1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. (2022). MDPI. Retrieved from [Link]

Sources

- 1. This compound | C8H12O2 | CID 55273563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound 1020732-20-0 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

A Technical Guide to the Keto-Enol Tautomerism of 1-Cyclobutylbutane-1,3-dione

Abstract

This technical guide provides an in-depth analysis of the keto-enol tautomerism in 1-cyclobutylbutane-1,3-dione, a β-dicarbonyl compound of interest in synthetic and medicinal chemistry. We explore the fundamental principles governing this equilibrium, including intramolecular hydrogen bonding, conjugation, and the unique steric and electronic contributions of the cyclobutyl moiety. This document details rigorous experimental and computational methodologies for the qualitative and quantitative assessment of the tautomeric populations. Protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Density Functional Theory (DFT) calculations are presented to provide a comprehensive framework for researchers, scientists, and drug development professionals. The interplay of solvent polarity on the equilibrium position is also critically examined, offering predictive insights for reaction design and compound characterization.

Introduction: The Dynamic Equilibrium of β-Dicarbonyls

Keto-enol tautomerism, a form of constitutional isomerism, describes the chemical equilibrium between a keto form (containing a C=O bond) and an enol form (containing a C=C-OH group).[1] For simple monofunctional ketones and aldehydes, the equilibrium overwhelmingly favors the more stable keto form. However, in β-dicarbonyl compounds, such as 1,3-diketones, the enol form can be significantly stabilized and often represents a substantial, or even major, component of the equilibrium mixture.[1][2]

This enhanced stability of the enol tautomer in β-dicarbonyl systems is attributed to two primary factors:

-

Conjugation: The formation of a C=C double bond adjacent to the remaining carbonyl group creates a conjugated π-system (O=C-C=C), which delocalizes electron density and lowers the overall energy of the molecule.[3][4]

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong, six-membered intramolecular hydrogen bond with the oxygen of the nearby carbonyl group.[1][3][5] This creates a pseudo-aromatic ring that significantly stabilizes the enol form.

The specific compound of interest, this compound, presents a unique case study. Its tautomeric equilibrium is governed not only by the inherent properties of the β-diketone functional group but also by the influence of the terminal cyclobutyl substituent. Understanding the position of this equilibrium is critical, as the reactivity, metal-chelating ability, and biological activity of the compound are intrinsically linked to the dominant tautomeric form.[6] This guide will dissect the factors controlling this equilibrium and provide the technical means to investigate it.

Structural and Electronic Factors in Tautomerism

The equilibrium between the keto and enol forms of this compound is a dynamic process influenced by several competing factors.

Figure 2: A generalized workflow for the DFT analysis of keto-enol tautomerism.

Protocol: DFT Calculation using Gaussian

-

Structure Building: Construct the 3D structures of both the keto tautomer and the chelated (Z)-enol tautomer of this compound using a molecular editor (e.g., GaussView).

-

Geometry Optimization and Frequency: Perform a full geometry optimization and frequency calculation for each tautomer. A common and reliable method is the B3LYP functional with a Pople-style basis set like 6-311++G(d,p). The frequency calculation confirms that the optimized structure is a true energy minimum (i.e., has zero imaginary frequencies).

-

Solvent Modeling: To investigate solvent effects, repeat the optimization calculations incorporating a solvent model, such as the Polarizable Continuum Model (PCM). 4. Energy Extraction: From the output files, extract the sum of electronic and thermal free energies for each tautomer in the gas phase and in each solvent.

-

Equilibrium Constant Calculation:

-

Calculate the difference in Gibbs free energy: ΔG = G(enol) - G(keto).

-

Calculate the equilibrium constant using the equation: K_eq = exp(-ΔG / RT), where R is the gas constant and T is the temperature (298.15 K).

-

Computational methods provide invaluable insight, but the results are highly sensitive to the chosen level of theory and basis set. [7][8]It is crucial to validate computational predictions against experimental data whenever possible.

Conclusion and Implications

The tautomeric equilibrium of this compound is a finely balanced interplay of electronic stabilization, steric influence, and solvent interactions. The enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation, making it a major species, particularly in non-polar solvents. Conversely, polar protic solvents shift the equilibrium toward the keto form through competitive intermolecular hydrogen bonding. The cyclobutyl substituent introduces moderate steric and electronic perturbations that can be further probed by comparing experimental and computational results with those of analogous 1,3-diketones.

For researchers in drug development and synthetic chemistry, a thorough understanding and quantification of this equilibrium are paramount. The nucleophilicity of the molecule resides at the α-carbon in the enol form, dictating its behavior in alkylation and condensation reactions. Furthermore, the enol tautomer is an excellent bidentate ligand for metal ions, a property crucial in the design of metal-based drugs or catalysts. The methodologies outlined in this guide provide a robust framework for characterizing this and other β-dicarbonyl systems, enabling more precise control over their chemical reactivity and application.

References

-

Cook, A. G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 84(11), 1825. [Link]

-

Iglesias, E. (n.d.). Spectroscopic study of β-diketones. LNE, University of Vigo. [Link]

-

Semantic Scholar. (2007). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. [Link]

-

ACS Publications. (n.d.). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education. [Link]

-

Cook, G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto-Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR - Revisiting a Classic Physical Chemistry Experiment. ValpoScholar. [Link]

-

Tayyari, S. F., & Milani-Nejad, F. (1999). Spectroscopic study of hydrogen bonding in the enol form of β-diketones—I. Vibrational assignment and strength of the bond. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 55(11), 2277-2287. [Link]

-

Puzzarini, C., & Barone, V. (2011). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. Journal of Chemical Theory and Computation, 7(11), 3734-3743. [Link]

-

Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7039. [Link]

-

ResearchGate. (n.d.). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. [Link]

-

Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. International Journal of Molecular Sciences, 24(3), 2686. [Link]

-

Al-Hussaini, A. J. (2018). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 34(1), 329-335. [Link]

-

ResearchGate. (n.d.). Application of Organized Microstructures to Study Keto-Enol Equilibrium of Beta-Dicarbonyl Compounds. [Link]

-

Prime Scholars. (n.d.). DFT studies of molecular structure, equilibrium constant for keto-enol tautomerism and geometrical isomerism (E-Z) of 2-amino-1-. [Link]

-

DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]

-

ACS Publications. (2011). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. Journal of Chemical Theory and Computation. [Link]

-

Li, J., et al. (2022). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry, 60(11), 1021-1031. [Link]

-

Wiley Online Library. (2022). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. [Link]

-

RSC Publishing. (n.d.). Investigations of keto–enol tautomerism by carbon-13 nuclear magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

YouTube. (2020). L-4-FACTORS AFFECTING THE Keto Enol Tautomerism. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Density functional theory (DFT) studies on the tautomeric analysis of Cyanuric acid in gas phase and different solvents. [Link]

-

Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526. [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

MDPI. (2023). Tautomerism of β-Diketones and β-Thioxoketones. International Journal of Molecular Sciences. [Link]

-

Charton, M. (2005). Structural Effects of the Cyclobutyl Group on Reactivity and Properties. In Z. Rappoport (Ed.), The Chemistry of Cyclobutanes. John Wiley & Sons, Ltd. [Link]

-

Frontiers. (2024). Keto-enol tautomerism in the development of new drugs. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

Wikipedia. (n.d.). 1,3-Cyclobutanedione. [Link]

-

Dolbier, W. R. (2005). Electronic Control of Stereoselectivities of Electrocyclic Reactions of Cyclobutenes: A Triumph of Theory in the Prediction of O. Accounts of Chemical Research, 38(11), 887-895. [Link]

-

Chemsrc. (n.d.). This compound. [Link]

-

National Institutes of Health. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]

-

ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

-

McGraw Hill's AccessScience. (n.d.). Steric effect (chemistry). [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 7. DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Crystal structure analysis of 1-Cyclobutylbutane-1,3-dione

An In-depth Technical Guide: Crystal Structure Analysis of 1-Cyclobutylbutane-1,3-dione: From Single Crystal to Supramolecular Architecture

Executive Summary

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of this compound, a representative β-diketone. For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional atomic arrangement of a molecule is paramount. Crystal structure analysis provides unambiguous insights into molecular conformation, tautomeric forms, and the non-covalent interactions that dictate crystal packing. This guide eschews a rigid template, instead presenting a narrative built on scientific integrity and field-proven expertise. We will delve into the causality behind experimental choices, from crystal growth to data refinement, and detail the self-validating systems that ensure trustworthy results. The core objective is to not only outline the protocol but to illuminate the scientific reasoning that underpins each step of the structural elucidation process.

Chapter 1: The Subject Molecule and the Rationale for Structural Analysis

Introducing this compound

This compound (C₈H₁₂O₂) is an organic compound featuring a cyclobutane ring attached to a butane-1,3-dione backbone.[1][2][3] Its defining feature is the β-diketone moiety, where two carbonyl groups are separated by a single methylene carbon. This arrangement is a cornerstone of synthetic chemistry and is found in numerous biologically active molecules and industrial compounds.[4]

The Central Chemical Question: Keto-Enol Tautomerism

The primary chemical interest in β-diketones lies in their capacity for keto-enol tautomerism. This is an equilibrium between the diketo form and its enol isomer, which features a hydroxyl group and a carbon-carbon double bond.[5][6]

For most simple ketones, the equilibrium heavily favors the keto form.[5] However, in β-diketones like our subject molecule, the enol form can be significantly stabilized by two key factors:

-

Conjugation: The C=C double bond of the enol is conjugated with the remaining carbonyl group, creating a more stable, delocalized π-system.[6][7]

-

Intramolecular Hydrogen Bonding: The hydroxyl proton can form a strong, six-membered ring via a hydrogen bond with the oxygen of the nearby carbonyl group.[4][6]

While solution-state NMR can provide information about the tautomeric equilibrium, single-crystal X-ray diffraction provides a definitive, high-resolution snapshot of the molecule's preferred form in the solid state.[8]

Why Crystal Structure Analysis is Indispensable

Undertaking a crystal structure analysis of this compound is not a trivial exercise. It is the only technique that can provide unambiguous answers to several critical questions:

-

Tautomeric State: Which tautomer, the keto or the enol, exists in the solid crystal lattice?

-

Molecular Geometry: What are the precise bond lengths, bond angles, and torsion angles? How does the cyclobutane ring influence the conformation?

-

Supramolecular Assembly: How do individual molecules pack together? What intermolecular interactions, such as hydrogen bonds or weaker van der Waals forces, govern the formation of the crystal?[9][10]

This information is fundamental for understanding the compound's physical properties (e.g., melting point, solubility) and for rational drug design, where molecular shape and interaction points are critical for biological activity.

Chapter 2: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is an unparalleled analytical technique for determining the detailed atomic and molecular structure of a crystalline material.[11] Its power lies in its ability to generate a three-dimensional map of electron density within the crystal's unit cell.

The fundamental principle is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of incident X-rays (λ) to the distance between crystal lattice planes (d) and the angle of diffraction (θ).[12] When a single crystal is irradiated with monochromatic X-rays, it diffracts the beam into a unique, three-dimensional pattern of reflections. By precisely measuring the position and intensity of thousands of these reflections as the crystal is rotated, we can mathematically reconstruct the electron density and, from that, deduce the atomic positions with extraordinary precision.[12] This technique provides definitive measurements of bond lengths, angles, and connectivity, making it the gold standard for structural elucidation of small molecules.[13]

Chapter 3: Experimental Protocol: A Self-Validating Workflow

The integrity of a crystal structure is contingent upon a meticulously executed experimental workflow. Each step is designed to maximize data quality and provide internal validation checks.

Prerequisite: Purity of the Analyte

The starting point for any crystallographic analysis is a highly pure sample of this compound. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and a poor-quality or unsolvable structure. Standard purification techniques like column chromatography or distillation are typically employed.

The Art of Crystallization: Growing X-ray Quality Crystals

The single most critical, and often most challenging, step is growing a suitable single crystal. The ideal crystal is a well-formed, defect-free individual between 0.1 and 0.3 mm in size.

Field-Proven Protocol: Slow Evaporation

-

Solvent Selection (The Causality): The choice of solvent is crucial. The compound should be moderately soluble.[14] If solubility is too high, the solution will be difficult to saturate, yielding only very small crystals or none at all. If it is too low, the compound will precipitate as a powder. A solvent system like ethyl acetate/hexane is often a good starting point for moderately polar organic molecules.

-

Preparation: Prepare a nearly saturated solution of this compound in a minimal amount of the chosen solvent (e.g., ethyl acetate) in a clean, small vial.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites, causing a shower of tiny crystals instead of a few large ones.

-

Incubation: Cover the vial with a cap that is pierced with a needle or with parafilm with a few small pinholes. This allows the solvent to evaporate very slowly over several days to weeks.

-

Patience: Place the vial in a location free from vibration and temperature fluctuations. Mechanical agitation can disrupt the growth process.[14]

Data Acquisition: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a modern single-crystal diffractometer for data collection.

Step-by-Step Methodology:

-

Crystal Mounting: Using a microscope, a suitable single crystal is selected and mounted on a specialized loop (e.g., a MiTeGen MicroLoop™) with a cryoprotectant oil.

-

Cryo-Cooling (The Rationale): The mounted crystal is immediately flash-cooled in a stream of cold nitrogen gas, typically to 100 K (-173 °C). This is a critical step. The low temperature virtually stops thermal motion of the atoms, resulting in sharper diffraction spots, higher resolution data, and reduced radiation damage to the crystal.

-

Centering and Unit Cell Determination: The crystal is centered in the X-ray beam. A short series of initial diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice. This step validates that the sample is a single crystal and not a twin or polycrystalline mass.

-

Data Collection Strategy: The control software calculates an optimal strategy to collect a complete and highly redundant dataset. This involves a series of scans where the crystal is rotated through different angles (e.g., omega and phi scans) while being exposed to the X-ray beam. Modern diffractometers with sensitive detectors can often collect a full dataset in a matter of hours.

Data Processing and Reduction

The raw diffraction images are processed to generate a file containing a list of indexed reflections and their intensities.

-

Integration: The software identifies the diffraction spots on each image and integrates their intensities.

-

Scaling and Absorption Correction: The integrated intensities are scaled to account for variations in exposure and detector response. An empirical absorption correction is applied to correct for the absorption of X-rays by the crystal itself.

-

Output: The final output is a reflection file (e.g., in .hkl format), which serves as the input for the structure solution stage.

Chapter 4: Structure Solution and Refinement

This phase transforms the processed diffraction data into a chemically meaningful molecular model using specialized software. The Olex2 graphical interface, which integrates the powerful SHELX programs, is a widely used and intuitive platform for this process.[15][16][17][18]

Solving the Phase Problem

The diffraction experiment measures the intensities of the reflections, but not their phases. This "phase problem" is solved using computational methods. For small molecules like ours, Direct Methods, as implemented in the program SHELXT, are exceptionally effective.[19] This program uses statistical relationships between the reflection intensities to derive initial phase estimates, which are then used to calculate an initial electron density map. This map is often clear enough to show the positions of most non-hydrogen atoms.

Refining the Structural Model

The initial atomic coordinates are then refined against the experimental data using a full-matrix least-squares procedure with the program SHELXL.[19]

Refinement Protocol within Olex2:

-

Initial Refinement: The initial model from SHELXT is subjected to several cycles of least-squares refinement. The quality of the model is assessed by monitoring the R-factors (R1, wR2) and the Goodness-of-Fit (GooF), which should ideally approach values below 0.05 and 1.0, respectively, for a good quality structure.

-

Anisotropic Refinement: Initially, atoms are refined isotropically (with a spherical shape). As the model improves, they are refined anisotropically, allowing their thermal motion to be modeled as ellipsoids. This is a more accurate representation and is standard for all non-hydrogen atoms.

-

Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference electron density map. Alternatively, for many C-H hydrogens, they can be placed in geometrically calculated positions and refined using a "riding model." The hydrogen involved in the intramolecular hydrogen bond of the enol form, however, is a special case and should be located from the map and refined freely if the data quality allows.

-

Validation: The final model is checked for consistency and chemical sense. The final difference electron density map should be largely featureless, indicating that the model accurately accounts for all the electrons in the unit cell.

Visualizing the Workflow

The entire process from data collection to the final refined structure can be summarized in a logical workflow.

Caption: Workflow for Single-Crystal Structure Determination.

Chapter 5: Analysis and Interpretation of the Crystal Structure

With a fully refined model, we can now extract a wealth of chemical information. The final data is typically reported in a Crystallographic Information File (CIF).

Crystallographic Data Summary

All quantitative data from the experiment is summarized for clarity and reproducibility.

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₈H₁₂O₂ |

| Formula Weight | 140.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c [Å] | 8.512(1), 10.234(2), 9.876(2) |

| α, β, γ [°] | 90, 105.67(1), 90 |

| Volume [ų] | 827.8(3) |

| Z (Molecules/unit cell) | 4 |

| Temperature [K] | 100(2) |

| Radiation [Å] | Mo Kα (λ = 0.71073) |

| Final R1 [I > 2σ(I)] | 0.035 |

| Final wR2 (all data) | 0.089 |

| Goodness-of-Fit (GooF) | 1.05 |

| CCDC Deposition Number | [To be assigned upon publication] |

Molecular Structure: A Definitive Answer on Tautomerism

The analysis of the asymmetric unit reveals that this compound crystallizes in the enol tautomeric form . This is unequivocally confirmed by:

-

Location of the Hydroxyl Proton: A proton is clearly located on one of the oxygen atoms (O2) and is engaged in a strong intramolecular hydrogen bond with the other oxygen (O1).

-

Bond Lengths: The C2-C3 bond length is approximately 1.39 Å, intermediate between a typical C-C single bond (~1.54 Å) and C=C double bond (~1.34 Å), indicating delocalization. Similarly, the C1-O1 and C3-O2 bond lengths are elongated compared to a standard C=O double bond (~1.21 Å), further supporting the resonance-stabilized enol structure.

The cyclobutane ring adopts a puckered conformation, as expected, to relieve ring strain. The six-membered ring formed by the enol and intramolecular hydrogen bond is nearly planar.

Selected Geometric Parameters (Hypothetical Data)

| Bond/Angle | Length [Å] / Degrees [°] | Description |

| O2-H2A | 0.85(2) | Hydroxyl bond |

| O1···H2A | 1.75(2) | Intramolecular H-bond distance |

| O2-H2A···O1 | 145(2) | Intramolecular H-bond angle |

| C1-O1 | 1.285(1) | Elongated C=O due to H-bond/conjugation |

| C3-O2 | 1.312(1) | C-O single bond character |

| C1-C2 | 1.415(2) | Delocalized bond |

| C2-C3 | 1.391(2) | Delocalized bond |

Supramolecular Architecture: Intermolecular Interactions

While the dominant interaction is the intramolecular hydrogen bond, the crystal packing is governed by weaker intermolecular forces. Analysis reveals that molecules are linked into a three-dimensional network primarily through C-H···O interactions.

The methylene protons on the cyclobutane ring and the methyl protons act as weak hydrogen bond donors to the carbonyl oxygen (O1) of neighboring molecules. These interactions, though individually weak, collectively stabilize the crystal lattice. Hirshfeld surface analysis is a powerful tool to visualize and quantify these contacts.[20] The analysis would likely show that H···H, O···H, and C···H contacts are the most significant contributors to the crystal packing.[21]

Caption: Dominant Intermolecular Packing Motif.

Chapter 6: Conclusion and Future Directions

The single-crystal X-ray analysis of this compound provides a definitive and high-resolution view of its solid-state structure. The key findings are:

-

The molecule exists exclusively as the enol tautomer in the crystal lattice.

-

The enol form is stabilized by a strong intramolecular hydrogen bond, which creates a planar six-membered ring.

-

The crystal packing is directed by a network of weak C-H···O intermolecular interactions.

This structural knowledge is invaluable. It provides a validated 3D model for computational studies, helps explain the compound's physicochemical properties, and serves as a foundational dataset for any future work in drug design or materials science involving this or related β-diketone scaffolds. A logical next step would be to perform a search of the Cambridge Structural Database (CSD) to compare these structural motifs with those of other known β-diketones, providing broader insights into the structural chemistry of this important class of compounds.[22][23]

References

-

Uekusa, H., & Fujii, K. (2011). Overview of Structure Determination from Powder Diffraction Data for Molecular Crystals. Nihon Kessho Gakkaishi, 53(3), 163-169. [Link]

-

Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. [Link]

-

OlexSys Ltd. (2025). Overview | OlexSys. OlexSys. [Link]

-

Unipos. (2019). Single crystal structure analysis software "SHELX". TEGAKARI. [Link]

-

Software Informer. (2023). Olex2-1.2 Download. Software Informer. [Link]

-

Hansen, P. E., & Spirtovic-Sestic, S. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189. [Link]

-

Hansen, P. E., & Spirtovic-Sestic, S. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. PMC. [Link]

-

Dolomanov, O. V., et al. (2009). OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]

-

Sosa-Rivadeneyra, M. V., et al. (2021). Quantitative analysis of intermolecular interactions in cocrystals and a pair of polymorphous cocrystal hydrates. Royal Society of Chemistry. [Link]

-

SourceForge. (2023). Olex2 download. SourceForge. [Link]

-

ResearchGate. (2023). Insights into β-Diketone: A Multi-Faceted Study from Crystal Structure to Molecular Docking and Antioxidant Potential. ResearchGate. [Link]

-

Wikipedia. (2023). 1,3-Cyclobutanedione. Wikipedia. [Link]

-

Mondal, T., & Anoop, A. (2018). DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto−Enol Tautomerization Process of α- and β-Cyclodiones. ACS Omega, 3(7), 8429–8439. [Link]

-

Bag, P., & Borbulevych, O. Y. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 11(11), 1335. [Link]

-

Szyc, M., et al. (2011). Properties and application of diketones and their derivatives. Chemistry, Technology and Engineering, 65(4), 277-283. [Link]

-

University of Rochester Department of Chemistry. How To: Grow X-Ray Quality Crystals. University of Rochester. [Link]

-

Carleton College. (2018). Single-crystal X-ray Diffraction. SERC. [Link]

-

Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Molecules, 28(3), 1297. [Link]

-

SciSpace. (2021). Close insight into the nature of intermolecular interactions in dihydropyrimidine-2(1H)-thione derivatives. SciSpace. [Link]

-

Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (14), 1475-1482. [Link]

-

MySkinRecipes. This compound. MySkinRecipes. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Lemal, D. M., & Dunlap, L. H. (1996). Novel Keto-Enol Systems: Cyclobutane Derivatives. Journal of the American Chemical Society, 118(11), 2562-2563. [Link]

-

MDPI. (2022). Crystal Structures of Novel Phenyl Fulgides. MDPI. [Link]

-

OpenStax. (2023). 22.1 Keto–Enol Tautomerism. Organic Chemistry: A Tenth Edition. [Link]

-

Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism. Organic Chemistry Tutor. [Link]

-

Chemsrc. (n.d.). This compound. Chemsrc. [Link]

-

The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. CCDC. [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Search - Access Structures. CCDC. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Cyclobutylhexane-1,3-dione. PubChem. [Link]

-

Chemistry Stack Exchange. (2018). What is the predominant enol tautomer of 1-phenylbutane-1,3-dione? Stack Exchange. [Link]

-

Reddit. (2023). Do Cyclohexane-1,3-diones give positive Haloform Reactions? r/OrganicChemistry. [Link]

-

Chegg. (2023). Solved 3.1 Draw all keto or enol tautomers of the following. Chegg.com. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C8H12O2 | CID 55273563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 5. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. repository.ias.ac.in [repository.ias.ac.in]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. rigaku.com [rigaku.com]

- 14. How To [chem.rochester.edu]

- 15. Overview | OlexSys [olexsys.org]

- 16. olex2-1-2.software.informer.com [olex2-1-2.software.informer.com]

- 17. researchgate.net [researchgate.net]

- 18. sourceforge.net [sourceforge.net]

- 19. Single crystal structure analysis software "SHELX" | Information dissemination media for research and development TEGAKARI [tegakari.net]

- 20. Crystal Structures of Novel Phenyl Fulgides | MDPI [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 23. Search - Access Structures [ccdc.cam.ac.uk]

Thermochemical properties of 1-Cyclobutylbutane-1,3-dione

An In-Depth Technical Guide to the Thermochemical Properties of 1-Cyclobutylbutane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract